Biotinyldiiodotyramine

Description

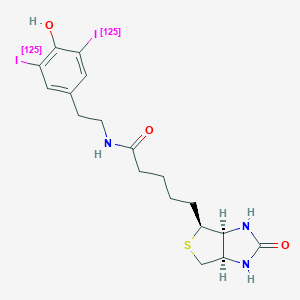

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23I2N3O3S/c19-11-7-10(8-12(20)17(11)25)5-6-21-15(24)4-2-1-3-14-16-13(9-27-14)22-18(26)23-16/h7-8,13-14,16,25H,1-6,9H2,(H,21,24)(H2,22,23,26)/t13-,14-,16-/m0/s1/i19-2,20-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELCXXJUDKKEBU-DMPPVTDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)[125I])O)[125I])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23I2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920703 |

Source

|

| Record name | N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112242-37-2 |

Source

|

| Record name | N-(4-Hydroxy-3,5-diiodophenylethyl)biotin amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112242372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into Biotinyldiiodotyramine Mediated Signal Amplification

Principles and Evolution of Catalyzed Reporter Deposition (CARD) Systems

The concept of Catalyzed Reporter Deposition (CARD) was first introduced as a novel method for signal amplification in immunoassays. nih.gov The core principle of CARD, also widely known as Tyramide Signal Amplification (TSA), is the use of an enzyme, typically horseradish peroxidase (HRP), to catalyze the deposition of a labeled reporter molecule in close proximity to the target of interest. biotium.comfluorofinder.comnews-medical.net This enzymatic deposition results in a high density of the reporter molecule at the target site, leading to a substantial increase in signal intensity. biotium.com

The evolution of CARD systems has seen the development of various labeled tyramine (B21549) derivatives, including those conjugated with fluorophores or haptens like biotin (B1667282). biotium.comuab.edu Biotinyldiiodotyramine is one such derivative, where the tyramine molecule is labeled with biotin and contains two iodine atoms. The general workflow involves localizing an HRP-conjugated antibody or streptavidin to the target. biosyn.com In the presence of hydrogen peroxide, the HRP enzyme activates the Biotinyldiiodotyramine, which then covalently binds to nearby proteins. biotium.comuab.edu This covalent attachment is a key feature that distinguishes TSA from other methods that rely on the precipitation of a reaction product. uab.edu The deposited biotin can then be detected by streptavidin conjugated to a fluorophore or another enzyme, further amplifying the signal. news-medical.net This technology has proven to be highly versatile and can increase detection sensitivity by up to 200-fold. fluorofinder.com

Enzymatic Catalysis Mechanisms in Biotinyldiiodotyramine Deposition

The enzymatic catalysis in Biotinyldiiodotyramine deposition is a multi-step process centered around the activity of horseradish peroxidase (HRP). biosyn.com

HRP Activation: The process begins with the reaction of HRP with hydrogen peroxide (H₂O₂), which acts as an oxidizing agent. This reaction converts the native HRP enzyme into a higher oxidation state, known as Compound I.

Substrate Oxidation: Compound I then reacts with the phenolic part of the Biotinyldiiodotyramine substrate. news-medical.net This results in the oxidation of the tyramine moiety, generating a highly reactive, short-lived free radical intermediate. uab.edulumiprobe.com

Covalent Deposition: This activated tyramine radical rapidly reacts with and covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme. biotium.combiosyn.com The short half-life of the radical ensures that the deposition is highly localized. nih.gov

Enzyme Turnover: After the transfer of the radical, the HRP enzyme returns to its resting state and is free to catalyze the activation of many more Biotinyldiiodotyramine molecules. biotium.com This catalytic turnover is the basis for the amplification, as a single HRP enzyme can mediate the deposition of a large number of biotin labels. uab.edu

The presence of iodine atoms on the tyramine ring is thought to enhance the reactivity of the tyramine radical, contributing to the efficiency of the deposition process.

Elucidation of Substrate-Enzyme Kinetics within Amplification Reactions

The kinetics of the enzymatic reactions within the tyramide signal amplification process are crucial for understanding and optimizing the technique. The interaction between horseradish peroxidase (HRP) and its substrates, including hydrogen peroxide and tyramine derivatives, can be described by Michaelis-Menten kinetics. academie-sciences.frmdpi.com

Kinetic studies on HRP and related compounds have provided insights into the enzyme-substrate interactions. For instance, research on the dimerization of N-acetyl-L-tyrosine derivatives by HRP has demonstrated the formation of a Michaelis-Menten-like complex between the enzyme's Compound II state and the substrate. nih.govnih.gov These studies have determined kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat) for various substrates.

The table below presents representative kinetic parameters for HRP with related substrates, illustrating the range of values that can be expected.

| Substrate | Kₘ (mM) | k_cat (s⁻¹) | Enzyme |

| H₂O₂ | 0.27 | 2.37 | Artificial Peroxidase |

| TMB | 0.20 | 2.10 | Artificial Peroxidase |

| Gly-Tyr | 24 | 254 | Horseradish Peroxidase |

| (NAT)₂ | 0.7 | 3.6 | Horseradish Peroxidase |

This table is generated based on data from studies on artificial peroxidases and HRP with different substrates to illustrate the concept of enzyme kinetics. mdpi.comnih.gov

The efficiency of the amplification is dependent on these kinetic parameters, as well as the concentrations of the enzyme, Biotinyldiiodotyramine, and hydrogen peroxide. nih.gov

Factors Influencing Amplification Efficiency and Specificity

The efficiency and specificity of Biotinyldiiodotyramine-mediated signal amplification are influenced by a number of critical factors that need to be carefully optimized for each application. nih.govnih.gov

Key Factors Influencing TSA Performance:

| Factor | Influence on Efficiency and Specificity | Recommendations for Optimization |

| Antibody Concentration | The concentration of both the primary and HRP-conjugated secondary antibodies affects the amount of enzyme localized to the target. Too high a concentration can lead to non-specific binding and background signal, while too low a concentration will result in a weak signal. nih.govmdpi.com | Antibody titration is essential to determine the optimal concentration that provides a high signal-to-noise ratio. numberanalytics.com |

| Tyramide Concentration | The concentration of Biotinyldiiodotyramine is a critical parameter. Insufficient substrate will limit the amplification, while excessive concentrations can lead to non-specific deposition and increased background. nih.gov | The optimal tyramide concentration should be determined empirically for each experimental setup. nih.gov |

| Hydrogen Peroxide (H₂O₂) Concentration | The concentration of H₂O₂ must be carefully controlled. Low concentrations are required for the HRP-catalyzed reaction. uab.edulumiprobe.com High concentrations can inactivate the HRP enzyme. | Use of a specialized amplification buffer often provides the optimal H₂O₂ concentration. biotium.com |

| Reaction Time | The duration of the enzymatic reaction directly impacts the number of deposited biotin molecules. Longer incubation times can increase the signal but may also elevate the background. nih.gov | The reaction time should be optimized to achieve sufficient amplification without compromising specificity. |

| Endogenous Peroxidase Quenching | Tissues can contain endogenous peroxidases that can lead to non-specific tyramide deposition and high background. nih.gov | Pre-treatment of the sample with a peroxidase inhibitor, such as hydrogen peroxide, is crucial to block endogenous enzyme activity. nih.gov |

| Antigen Retrieval | For formalin-fixed, paraffin-embedded tissues, proper antigen retrieval is necessary to unmask the epitopes for antibody binding. bosterbio.com | The method of antigen retrieval (heat-induced or proteolytic) should be optimized for the specific antigen and antibody being used. bosterbio.com |

| Tissue Fixation | The method of tissue fixation can impact tissue morphology and antigenicity, thereby affecting the accessibility of the target to the antibodies. nih.govbosterbio.com | The choice of fixative should be appropriate for the target antigen and the subsequent IHC protocol. bosterbio.com |

By carefully controlling these variables, researchers can maximize the amplification efficiency while maintaining high specificity, enabling the reliable and sensitive detection of low-abundance molecules. frontiersin.orgguildhe.ac.uk

Advanced Applications of Biotinyldiiodotyramine in Molecular and Cellular Biological Research

Enhancements in In Situ Hybridization (ISH) and Immunostaining Applications

The application of biotinyldiiodotyramine through TSA has revolutionized the fields of in situ hybridization and immunostaining by dramatically increasing detection sensitivity. This enhancement allows for the visualization of low-abundance targets that would otherwise be undetectable. The covalent nature of the tyramide deposition ensures that the signal is robust and stable, providing high-resolution localization of the target molecules within the cellular architecture.

In the context of in situ hybridization (ISH), particularly fluorescence in situ hybridization (FISH), biotinyldiiodotyramine is instrumental for detecting and localizing specific DNA or RNA sequences within morphologically preserved cells or tissues. google.com The technique is significantly more sensitive than standard methods, which often fail to detect targets with low copy numbers. nih.gov

The process begins with a probe labeled with a hapten, such as digoxigenin, or directly with biotin (B1667282), which hybridizes to the target nucleic acid sequence. In the subsequent detection steps, an antibody-HRP or streptavidin-HRP conjugate is introduced to bind to the probe. The addition of biotinyldiiodotyramine, in the presence of hydrogen peroxide, initiates the enzymatic reaction. The HRP catalyzes the deposition of multiple biotin molecules in the immediate vicinity of the probe. These biotin deposits are then visualized using streptavidin conjugated to a fluorescent dye, resulting in a powerful, localized signal. thermofisher.comsigmaaldrich.com This amplification is critical for applications such as mapping genes on chromosomes, identifying viral infections, and analyzing gene expression patterns at the single-cell level.

Table 1: Workflow for Biotinyldiiodotyramine-Enhanced ISH

| Step | Description | Purpose |

| 1. Probe Hybridization | A biotin-labeled nucleic acid probe is hybridized to the target DNA or RNA sequence within the cell/tissue. | To specifically target the sequence of interest. |

| 2. Binding of HRP | Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and binds to the biotin on the probe. | To introduce the amplifying enzyme at the target site. |

| 3. Signal Amplification | Biotinyldiiodotyramine and a low concentration of hydrogen peroxide are added. | HRP catalyzes the covalent deposition of multiple biotinylated tyramide molecules adjacent to the probe. |

| 4. Detection | A streptavidin-fluorophore conjugate is added, which binds to the deposited biotin molecules. | To generate a strong, localized fluorescent signal for visualization by microscopy. |

Analogous to its use in ISH, biotinyldiiodotyramine significantly enhances the sensitivity of protein detection in immunohistochemistry (IHC) and immunocytochemistry (ICC). This allows for precise localization and detailed expression profiling of proteins, even those expressed at very low levels. nih.gov Traditional IHC/ICC methods can suffer from weak signals, making the quantification and subcellular localization of rare proteins challenging. thermofisher.com

In a typical workflow, a primary antibody binds to the target protein. A secondary antibody, conjugated to HRP, then binds to the primary antibody. Upon the addition of biotinyldiiodotyramine, the HRP enzyme generates reactive tyramide radicals that covalently bind to nearby proteins, effectively "painting" the area around the target with biotin. The subsequent detection with fluorophore-labeled streptavidin yields a signal that is both intense and sharply defined, enabling high-resolution imaging. nih.govplos.org This has been particularly useful for mapping the distribution of proteins within specific subcellular compartments and for creating detailed proteomic maps of tissues. proteinatlas.org

Table 2: Comparison of Standard IHC vs. Biotinyldiiodotyramine-Enhanced IHC

| Feature | Standard IHC (e.g., DAB or Fluorescent Secondary) | IHC with Biotinyldiiodotyramine (TSA) |

| Sensitivity | Moderate; may fail to detect low-abundance proteins. | High to very high; 10-200 times more sensitive. thermofisher.com |

| Signal Localization | Good; diffusion of chromogenic substrate can occur. | Excellent; covalent binding limits diffusion, providing sharp localization. |

| Primary Antibody Use | Requires higher concentrations of primary antibody. | Allows for significant dilution of the primary antibody, reducing costs and background. |

| Resolution | Standard resolution suitable for general localization. | High resolution, suitable for detailed subcellular mapping. |

Implementation in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and functional genomics, involving the automated testing of thousands to millions of compounds or genetic perturbations. bmglabtech.comresearchgate.net A major requirement for HTS assays is a robust and sensitive detection system that can be miniaturized and automated. bmglabtech.com The signal amplification provided by biotinyldiiodotyramine-based systems is highly advantageous in this context.

By increasing the sensitivity of an assay, TSA allows for the use of lower concentrations of reagents and smaller sample volumes, which is critical for the cost-effectiveness of large-scale screens. ginkgo.bio The enhanced signal can more reliably distinguish true "hits" from background noise, reducing the rate of false negatives, especially when screening for inhibitors or activators of low-abundance targets. nih.gov These assays can be adapted to microplate formats and read by automated plate readers, making them suitable for screening large chemical libraries to identify biologically active molecules. nih.gov

Development of Multi-Target Detection and Multiplexing Strategies

The ability to detect multiple targets simultaneously in a single sample—a technique known as multiplexing—is crucial for understanding complex biological systems, such as cellular signaling pathways or the composition of the tumor microenvironment. Biotinyldiiodotyramine and other labeled tyramides are central to powerful multiplexing protocols. thermofisher.com

A common strategy for multiplex immunofluorescence involves sequential rounds of detection. First, one target is detected using a primary antibody and an HRP-conjugated secondary antibody, followed by the deposition of a tyramide labeled with a specific fluorophore. After this signal is generated, the HRP enzyme activity is irreversibly quenched, typically using a hydrogen peroxide treatment. The process is then repeated for the next target using a different primary antibody and a tyramide labeled with a spectrally distinct fluorophore. This cycle can be performed multiple times, allowing for the visualization of numerous proteins in the same tissue section. thermofisher.com This method overcomes limitations of traditional multiplexing, such as spectral overlap and the need for primary antibodies raised in different species.

Integration with Advanced Microscopy and Imaging Techniques

The intense, stable, and highly localized signals produced using biotinyldiiodotyramine are ideally suited for advanced microscopy techniques that push the boundaries of spatial resolution. nih.goveag.com In confocal microscopy, the brightness of the signal significantly improves the signal-to-noise ratio, allowing for clearer images with less phototoxicity to the sample. proteinatlas.org

Furthermore, the high density of fluorophores deposited during the TSA reaction is beneficial for super-resolution microscopy modalities like STED (Stimulated Emission Depletion) and SMLM (Single-Molecule Localization Microscopy). nih.gov These techniques require bright, photostable fluorophores to achieve resolutions beyond the diffraction limit of light. The covalent attachment and high local concentration of labels provided by tyramide amplification can lead to more precise molecular mapping and a more detailed understanding of the spatial organization of proteins and nucleic acids within the cell. nih.govcvut.cz

Novel Bioconjugation Approaches and Bio-orthogonal Chemistry Utilizing Biotinyldiiodotyramine

The enzymatic deposition of tyramide derivatives like biotinyldiiodotyramine can be viewed as a form of targeted bioconjugation. The process fulfills several criteria of a bio-orthogonal reaction: it occurs under physiological conditions (pH, temperature) and the reactive tyramide radical is generated in situ and reacts rapidly and locally, minimizing interference with other biological molecules in the system. nih.govwikipedia.org

The reaction is highly selective, as the HRP-generated radical preferentially reacts with electron-rich tyrosine and, to a lesser extent, tryptophan residues. nih.gov This targeted covalent modification allows for the specific labeling of the microenvironment surrounding a protein or nucleic acid of interest. While not a "click chemistry" reaction in the classic sense, which involves the joining of two specifically engineered molecular halves, the TSA mechanism achieves a similar outcome: the precise and stable attachment of a reporter molecule (biotin) to a biological target within a complex milieu. pcbiochemres.comresearchgate.net This principle is foundational for developing novel diagnostic and research tools that require the permanent and specific tagging of cellular components.

Table 3: Properties of the TSA Reaction in the Context of Bio-orthogonal Chemistry

| Bio-orthogonal Property | Performance of the TSA Reaction |

| Selectivity | The HRP-catalyzed reaction is highly specific to the tyramide substrate and does not interfere with most native biochemical processes. wikipedia.org |

| Kinetics | The reaction is rapid, ensuring that the labeling is localized before the reactive intermediate can diffuse away. |

| Stability | The resulting covalent bond between the tyramide and protein is strong and stable, suitable for harsh fixation and permeabilization conditions. nih.gov |

| Inertness | The components (biotinyldiiodotyramine, HRP) are generally inert until the reaction is initiated by the addition of hydrogen peroxide. wikipedia.org |

Role in Enhancing Probe Sensitivity in Molecular Biology

Biotinyldiiodotyramine is a specialized chemical compound that plays a crucial role in signal amplification techniques used in molecular and cellular biology research. Its application is central to methods that aim to increase the sensitivity of detecting specific target molecules, such as nucleic acids or proteins, within a sample. The primary mechanism through which Biotinyldiiodotyramine enhances probe sensitivity is its use as a key substrate in a process known as Tyramide Signal Amplification (TSA) or Catalyzed Reporter Deposition (CARD).

The core principle of TSA/CARD involves the enzymatic deposition of labeled tyramine (B21549) molecules at the site of a targeted probe. In this process, a probe (e.g., an antibody or a nucleic acid probe) is first bound to its target. This probe is conjugated to an enzyme, typically horseradish peroxidase (HRP). When a solution containing Biotinyldiiodotyramine and a low concentration of hydrogen peroxide is introduced, the HRP catalyzes the conversion of Biotinyldiiodotyramine into a highly reactive, short-lived radical. news-medical.net

This activated tyramine radical then covalently binds to electron-rich moieties, such as tyrosine residues, on proteins in the immediate vicinity of the HRP-probe complex. news-medical.netbiotium.com This results in the deposition of a high density of biotin molecules at the target site. The amplification occurs because a single enzyme molecule can catalyze the activation and deposition of numerous Biotinyldiiodotyramine molecules, leading to a significant increase in the number of reporter molecules (biotin in this case) localized to the target. biotium.com The deposited biotin can then be detected by a secondary reporter system, such as streptavidin conjugated to a fluorescent dye or an enzyme, leading to a greatly amplified signal.

This signal enhancement is particularly valuable for the detection of low-abundance targets that may be undetectable by conventional methods. biotium.com The increased sensitivity allows researchers to use lower concentrations of primary antibodies or probes, which can help to reduce background noise and non-specific binding. nih.gov

Detailed Research Findings

Research across various applications has demonstrated the significant impact of tyramide signal amplification on probe sensitivity. The level of signal enhancement can vary depending on the specific application, the target molecule, and the detection system used.

The following table summarizes research findings on the enhancement of probe sensitivity using tyramide signal amplification, a technique that employs biotinylated tyramines like Biotinyldiiodotyramine.

| Application Area | Target Molecule | Reported Sensitivity Enhancement | Reference |

| Multiplex Immunoassay | Cytokines (IL-4, IL-5, IL-6, IL-9, IL-17) | 10-fold enhancement in assay sensitivity; 3-fold increase in signal-to-noise ratio. | rsc.org |

| Intracellular Flow Cytometry | Endogenous Erk and Stat cell signaling pathways | 10-fold or greater improvement in measurement resolution. | nih.gov |

| General Immunohistochemistry (IHC), Immunocytochemistry (ICC), and Fluorescence In Situ Hybridization (FISH) | Low-abundance proteins and nucleic acids | Up to 100-fold increase in sensitivity compared to conventional methods. | biotium.com |

| Dot-Blot Hybridization Assay | Parvovirus B19 DNA | 10-50 times more sensitive than direct detection of a biotinylated probe. | |

| In Situ Hybridization with Catalyzed Signal Amplification (ISH-CSA) | Human Immunodeficiency Virus-1 (HIV-1) mRNA | Enabled detection of signals with a high signal-to-noise ratio where conventional methods failed. | nih.gov |

Analytical Methodologies for Characterization and Detection of Biotinyldiiodotyramine

Spectroscopic Techniques for Conjugate Analysis

Spectroscopic methods are essential for the initial characterization and confirmation of the Biotinyldiiodotyramine conjugate structure. These techniques provide information on the electronic and structural properties of the molecule.

UV-Visible (UV-Vis) Spectroscopy: The analysis of Biotinyldiiodotyramine by UV-Vis spectroscopy primarily focuses on the absorbance characteristics of the diiodotyramine portion of the molecule. The tyrosine component exhibits a characteristic absorption maximum around 274-280 nm. The introduction of two iodine atoms onto the phenol (B47542) ring is expected to cause a bathochromic (red) shift in the absorption maximum. The pH of the solution can also influence the spectrum, particularly the ionization state of the phenolic hydroxyl group. researchgate.net The biotin (B1667282) moiety itself does not have significant absorbance in the standard UV-Vis range. researchgate.net UV-Vis spectroscopy is a straightforward method to confirm the presence of the iodinated tyramine (B21549) structure and can be used for preliminary quantification. beilstein-journals.org

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is valuable for confirming the presence of key functional groups within the Biotinyldiiodotyramine structure. Characteristic absorption bands would be expected for the N-H stretching of the amide and urea (B33335) groups in the biotin ring, C=O stretching of the amide and urea, and aromatic ring vibrations from the tyramine moiety. researchgate.net The successful conjugation of biotin to diiodotyramine can be confirmed by the presence of the amide bond linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous assignment of protons and carbons in the molecule. The ¹H-NMR spectrum would show characteristic signals for the aromatic protons of the diiodotyramine ring, the aliphatic protons of the tyramine side chain, and the protons of the biotin molecule, including its valeric acid side chain. researchgate.net These spectra are crucial for confirming the precise regiochemistry of the iodination and the site of biotin conjugation.

An illustrative table of expected spectroscopic data is provided below.

| Spectroscopic Technique | Expected Observations for Biotinyldiiodotyramine |

| UV-Vis Spectroscopy | Absorption maximum shifted to >280 nm due to di-iodination of the tyramine phenol ring. |

| FT-IR Spectroscopy | Characteristic peaks for N-H, C=O (amide and urea), and aromatic C-H and C=C bonds. |

| ¹H-NMR Spectroscopy | Signals corresponding to aromatic protons (diiodotyramine), aliphatic protons (tyramine and biotin side chain), and ureido ring protons (biotin). |

| ¹³C-NMR Spectroscopy | Resonances for all unique carbon atoms, including those in the aromatic ring, carbonyl groups, and aliphatic chains. |

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the purification of Biotinyldiiodotyramine from reaction mixtures and for its separation from other components in complex samples prior to detection.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the separation and purification of biotinylated compounds. rjptonline.orgscispace.com For Biotinyldiiodotyramine, a C18 column is typically effective. rjptonline.orgsielc.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid for mass spectrometry compatibility) and an organic solvent like acetonitrile (B52724) or methanol. rjptonline.orgsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the conjugate from its precursors and byproducts. Detection is commonly performed using a UV detector set at the absorbance maximum of the diiodotyramine moiety. ejgm.co.uk

Affinity Chromatography: This technique leverages the highly specific and strong interaction between biotin and avidin (B1170675) or streptavidin. nih.gov An affinity column with immobilized streptavidin can be used to selectively capture Biotinyldiiodotyramine from a crude mixture, allowing for high-purity isolation. researchgate.net Elution of the bound molecule can be challenging due to the strong interaction and may require harsh conditions, which need to be optimized to maintain the integrity of the compound. researchgate.net

The following table summarizes typical HPLC conditions for the analysis of biotinylated compounds, which would be applicable to Biotinyldiiodotyramine.

| HPLC Parameter | Typical Conditions |

| Column | C18 (e.g., 150 x 4.6 mm, 3-5 µm particle size) rjptonline.org |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer sielc.comgoogle.com |

| Mobile Phase B | Acetonitrile or Methanol rjptonline.orgsielc.com |

| Flow Rate | 1.0 - 1.5 mL/min google.com |

| Detection | UV at ~280 nm or Mass Spectrometry rjptonline.orgejgm.co.uk |

| Column Temperature | 30 - 40 °C rjptonline.orggoogle.com |

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) is a powerful tool for the definitive identification and structural elucidation of Biotinyldiiodotyramine, providing precise molecular weight and fragmentation data.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for analyzing polar molecules like Biotinyldiiodotyramine. It typically generates protonated molecular ions [M+H]⁺, allowing for accurate molecular weight determination. thieme-connect.comresearchgate.net

Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. forensicrti.org For Biotinyldiiodotyramine, expected fragment ions would result from the loss of the iodine atoms, cleavage of the tyramine side chain, and fragmentation of the biotin molecule. scielo.org.zamsu.edu The presence of two iodine atoms would result in a characteristic isotopic pattern. This fragmentation data provides unambiguous confirmation of the compound's structure. The analysis of halogenated tyramine derivatives has been successfully performed using LC-ICP-MS/ESI-MS, which can specifically detect iodinated compounds. thieme-connect.comresearchgate.net

A summary of expected mass spectrometric data is presented below.

| MS Technique | Expected Ion | Purpose |

| ESI-MS | [M+H]⁺ | Accurate molecular weight determination. |

| ESI-MS/MS | Fragments from loss of I, NH₃, and cleavage of biotin side chain. | Structural confirmation and identification. scielo.org.za |

Quantitative Determination of Biotinyldiiodotyramine in Complex Biological Matrices

The quantification of Biotinyldiiodotyramine in biological samples such as plasma, serum, or tissue extracts is crucial for its application in biomedical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govthermofisher.com

The development of a quantitative LC-MS/MS method involves several steps:

Sample Preparation: This typically involves protein precipitation to remove the bulk of matrix proteins, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further clean up the sample and concentrate the analyte. researchgate.net

Chromatographic Separation: An optimized HPLC method, as described in section 5.2, is used to separate Biotinyldiiodotyramine from endogenous matrix components.

MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. forensicrti.org In MRM, a specific precursor ion (the [M+H]⁺ of Biotinyldiiodotyramine) is selected and fragmented, and one or more specific product ions are monitored. This highly selective detection method minimizes interference from the complex biological matrix. forensicrti.org

Quantification: Quantification is typically achieved using a stable isotope-labeled internal standard. Calibration curves are generated by analyzing samples with known concentrations of the analyte and internal standard.

A significant challenge in quantitative bioanalysis is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results. thermofisher.com Careful optimization of sample preparation and chromatography is necessary to minimize these effects.

Validation and Robustness Assessment of Analytical Protocols

For any analytical method to be considered reliable, it must undergo a thorough validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). ejgm.co.uk The validation of an analytical procedure demonstrates that it is suitable for its intended purpose. ejgm.co.uk

Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. rjptonline.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. rjptonline.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rjptonline.orgnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

The following table outlines the typical validation parameters and their purpose.

| Validation Parameter | Description |

| Specificity | Ensures the signal is from the analyte of interest. nih.gov |

| Linearity & Range | Defines the concentration range for accurate measurement. rjptonline.org |

| Accuracy | How close the measured value is to the true value. rjptonline.org |

| Precision | The reproducibility of the measurement. rjptonline.org |

| LOD & LOQ | Defines the sensitivity limits of the method. nih.gov |

| Robustness | Assesses the reliability of the method under varied conditions. scispace.com |

Advancements in Microfluidic-Based Detection Systems

Microfluidic technologies, or "lab-on-a-chip" systems, offer significant advantages for the detection of biomolecules, including high throughput, low sample and reagent consumption, and the potential for point-of-care applications. nih.gov

For the detection of Biotinyldiiodotyramine, microfluidic devices can be designed to perform immunoassays or other affinity-based assays. rsc.org For instance, a microfluidic channel could be coated with streptavidin to capture Biotinyldiiodotyramine from a sample. nih.gov Detection could then be achieved through various means, such as:

Fluorescence: If the tyramine moiety is fluorescent or if a fluorescent label is incorporated. Tyramide signal amplification (TSA) is a powerful technique that uses horseradish peroxidase to catalyze the deposition of multiple biotinylated tyramide molecules, which can then be detected with a fluorescently labeled streptavidin, leading to significant signal enhancement. researchgate.netiris-biotech.de

Electrochemical Detection: Where the binding event is transduced into an electrical signal.

Mass Spectrometry Integration: Microfluidic chips can be directly coupled to a mass spectrometer for highly sensitive and specific detection.

Recent advancements have focused on developing integrated microfluidic platforms that can perform sample preparation, separation, and detection on a single device, automating the entire analytical workflow. mdpi.combiorxiv.org Droplet microfluidics, which manipulates discrete droplets of fluid, allows for the high-throughput analysis of binding kinetics, such as the interaction between biotin and streptavidin, with millisecond time resolution. acs.org

Future Perspectives and Emerging Research Avenues for Biotinyldiiodotyramine

Rational Design and Development of Next-Generation Tyramide Analogs

The core of tyramide signal amplification lies in the enzymatic deposition of tyramide derivatives. biotium.com Future research is increasingly focused on the rational design of novel tyramide analogs to enhance and expand the capabilities of this system.

Key Research Directions:

Enhanced Fluorophores: Development of tyramide conjugates with next-generation fluorescent dyes (CF® Dyes) that offer superior brightness, photostability, and water solubility. biotium.com This allows for more robust and sensitive detection, especially in multiplex assays.

Novel Chemical Functionalities: Introduction of new chemical handles into the tyramide structure to allow for orthogonal chemistries. oup.com This would enable the covalent attachment of a wider range of molecules, including aptamers and peptides, for targeted cell recognition and other applications. oup.com

Small-Molecule Inactivators: Designing bifunctional small molecules that can target specific viral proteins, such as HIV-1 gp120 and gp41, for inactivation. nih.gov This involves conjugating different inhibitor analogs to create a single molecule with enhanced antiviral activity. nih.gov

Expanding the Applicability and Scope of Catalytic Amplification Systems

The foundational principle of catalytic signal amplification is being explored in broader contexts beyond traditional immunoassays, opening up new applications in genomics and diagnostics.

Emerging Applications:

| Application Area | Description | Key Advantages |

| CRISPR-Based DNA Imaging | Integrating tyramide signal amplification with CRISPR-FISH to label specific genomic loci, such as centromeres, with high sensitivity. oup.comnih.govresearchgate.net | Eliminates the need for harsh DNA denaturation, preserving chromatin structure and allowing for superior spatial resolution of genomic elements. nih.govresearchgate.net |

| MicroRNA Detection | Engineering self-sustaining DNA amplification circuits, such as catalytic hairpin assembly (CHA) and rolling circle amplification (RCA), for the sensitive detection of microRNAs. nih.govacs.org | Enables one-step, isothermal detection with high signal gain and low background, facilitating early disease diagnosis. nih.govacs.org |

| Quantum Resource Amplification | Utilizing catalytic processes to amplify quantum properties, such as asymmetry, in quantum states. aps.org | Demonstrates the potential for more efficient use of quantum resources in fields like quantum computing and metrology. aps.org |

Engineering Strategies for Enhanced Assay Specificity and Sensitivity

A major focus of ongoing research is to improve the specificity and sensitivity of assays that utilize tyramide signal amplification, thereby reducing background and improving the reliability of results.

Strategies for Enhancement:

Optimizing Reaction Conditions: Fine-tuning parameters such as antibody and tyramide concentrations, and reaction times can significantly improve the resolution of intracellular flow cytometry assays. nih.govnih.gov This allows for the detection of low-abundance proteins and subtle changes in protein expression. nih.govnih.gov

Reducing Nonspecific Binding: Developing tyramide reagents with low nonspecific binding properties is crucial for achieving high signal-to-noise ratios. nih.govnih.gov The use of alternative labels to biotin (B1667282), such as FITC, can also help to reduce background from endogenous biotinylated proteins. rupress.org

Antibody Conjugation Optimization: Optimizing the conjugation of capture antibodies to microparticles can enhance the sensitivity and specificity of multiplex immunoassays. researchgate.net

Integration of Biotinyldiiodotyramine Methodologies with 'Omics' Technologies (e.g., Metabolomics, Proteomics, Genomics)

The integration of tyramide signal amplification with various 'omics' technologies is a powerful approach that provides spatial context to large-scale molecular data, offering a more comprehensive understanding of biological systems. frontiersin.orgfrontiersin.orghumanspecificresearch.orgfrontiersin.org

Synergistic Applications:

Spatial Proteomics: TSA-based multiplex immunofluorescence allows for the in-situ visualization and quantification of multiple proteins within a single tissue section. frontiersin.orgacs.org This provides crucial information about the spatial organization of proteins and their interactions within the tissue microenvironment. frontiersin.orgacs.org

Spatial Genomics: The combination of TSA with fluorescence in situ hybridization (FISH), known as Tyr-FISH, enables the physical mapping of low-copy number DNA sequences on chromosomes. karger.com This is particularly useful for studying genome organization and evolution. karger.com

Tyramide Signal Amplification Mass Spectrometry (TSA-MS): This technique uses tyramide-based proximity labeling to identify proteins within specific subcellular compartments, such as nuclear speckles. illinois.edu By comparing the proteomes of different structures, researchers can identify proteins enriched in a particular location. illinois.edu

Computational Modeling and Simulation of Biotinyldiiodotyramine Interactions and Deposition Dynamics

Computational modeling is emerging as a valuable tool for understanding and optimizing the complex processes involved in tyramide signal amplification.

Modeling Approaches:

| Modeling Focus | Description | Potential Impact |

| Deposition Flow Simulation | Using computational fluid dynamics to model the extrusion and deposition of materials in additive manufacturing. dtu.dk While not directly modeling tyramide, this approach can inform the physical dynamics of reagent application. | Optimization of reagent delivery and deposition for more uniform and reproducible staining. |

| Hydrogel Cross-linking Kinetics | Developing mathematical models to describe the enzymatic cross-linking of tyramine-modified polymers, such as hyaluronic acid. acs.org | Rational design of hydrogel-based delivery systems for controlled release of therapeutics. acs.org |

| Tumor Microenvironment Simulation | Creating multi-physics models to study the effects of interventions like hyperthermia on the biophysical properties of tumors. nih.gov | Guiding the design of experiments to improve drug delivery and treatment efficacy. nih.gov |

| Rational MIP Design | Employing in silico methods to screen and simulate components for molecularly imprinted polymers (MIPs). mdpi.com | Accelerating the development of next-generation affinity materials with predetermined recognition properties. mdpi.com |

Addressing Current Challenges and Overcoming Methodological Limitations in Biotinyldiiodotyramine Research

Despite its many advantages, tyramide signal amplification is not without its challenges. Ongoing research aims to address these limitations to further improve the robustness and reliability of the technique.

Current Challenges and Solutions:

Background Staining: Nonspecific binding of tyramide reagents can lead to high background and confound data interpretation. researchgate.net Strategies to mitigate this include optimizing blocking procedures, using tyramides with lower nonspecific binding, and careful titration of reagents. nih.govnih.govresearchgate.net

Signal Localization: In cases of high target abundance, the diffusion of the tyramide reaction product can lead to a loss of signal localization. thermofisher.com This can be addressed by reducing the concentration of the peroxidase conjugate or shortening the reaction time. thermofisher.com

Multiplexing Limitations: While TSA facilitates multiplexing, challenges remain in achieving high-plex imaging without spectral overlap or loss of tissue integrity over multiple staining cycles. acs.org The development of cleavable fluorophores and advanced imaging systems are promising solutions. acs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Biotinyldiiodotyramine to ensure high yield and purity?

- Methodological Answer : Optimization involves iterative adjustments to reaction conditions (e.g., temperature, solvent, catalyst concentration) while monitoring yield via techniques like HPLC or mass spectrometry. Detailed documentation of reagent sources, stoichiometric ratios, and purification steps (e.g., column chromatography) is critical for reproducibility. Purity should be confirmed using melting point analysis and spectroscopic methods (e.g., H NMR, C NMR) . Variables must be systematically controlled to isolate factors affecting yield, aligning with experimental design principles that emphasize realistic objectives and task distribution .

Q. Which analytical techniques are essential for characterizing Biotinyldiiodotyramine’s structural and chemical properties?

- Methodological Answer : Key techniques include:

- Spectroscopy : NMR (H, C) for structural elucidation; IR spectroscopy for functional group identification.

- Chromatography : HPLC or GC-MS for purity assessment.

- Mass Spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns.

- Elemental Analysis : Quantifying C, H, N, and I content to verify stoichiometry.

Data must be cross-validated against known standards, and protocols should align with IUPAC guidelines for compound characterization .

Q. What protocols are recommended for assessing Biotinyldiiodotyramine’s stability under varying storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC analysis to monitor decomposition products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life under standard conditions. Statistical methods like ANOVA can identify significant degradation pathways, while control experiments ensure environmental consistency .

Advanced Research Questions

Q. How can researchers investigate the molecular interactions between Biotinyldiiodotyramine and target proteins?

- Methodological Answer : Use biophysical methods such as:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () and kinetics.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ).

- X-ray Crystallography or Cryo-EM : Resolve 3D structures of ligand-protein complexes.

Experimental controls (e.g., competitive binding assays with unmodified biotin) validate specificity. Data interpretation should integrate computational docking simulations (e.g., AutoDock) to correlate structural motifs with activity .

Q. What strategies resolve contradictions in reported bioactivity data for Biotinyldiiodotyramine across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or cell line variability. To address this:

- Meta-Analysis : Systematically compare protocols (e.g., incubation time, concentration ranges) across studies.

- Standardization : Adopt validated assays (e.g., ELISA for binding studies) with internal controls.

- Statistical Reconciliation : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay variability .

Reproducibility requires transparent reporting of experimental parameters in line with FAIR data principles .

Q. How should researchers design dose-response experiments to evaluate Biotinyldiiodotyramine’s efficacy in cellular models?

- Methodological Answer :

- Pilot Studies : Establish dynamic range using logarithmic concentration gradients (e.g., 1 nM–100 µM).

- Endpoint Selection : Use orthogonal assays (e.g., viability via MTT, apoptosis via flow cytometry) to confirm mechanism.

- Data Normalization : Include positive (e.g., staurosporine for apoptosis) and negative controls (untreated cells).

- Statistical Rigor : Calculate IC/EC values using nonlinear regression (e.g., GraphPad Prism) and report confidence intervals.

Method validation must adhere to bioanalytical guidelines (e.g., ICH M10) for accuracy and precision .

Methodological Frameworks and Best Practices

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Data Presentation : Use tables to compare synthetic yields (e.g., Table 1: Solvent vs. Yield) and figures to illustrate dose-response curves. Avoid redundant data in text .

- Ethical Compliance : Document consent protocols for biological samples and justify sample size calculations in animal/human studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.